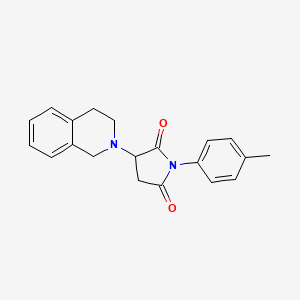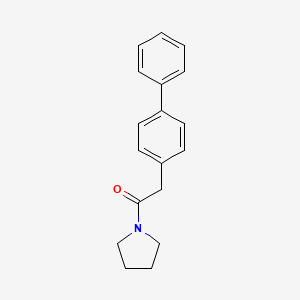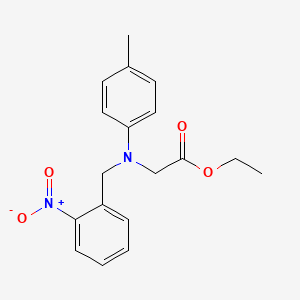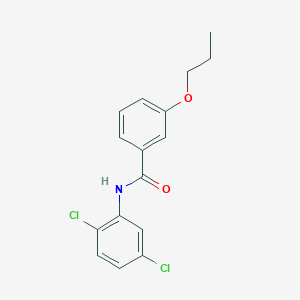
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
作用機序
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione involves its ability to block the this compound receptor. The this compound receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound can prevent the excessive activation of glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In general, this compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by excessive glutamate activation. Additionally, this compound has been shown to have analgesic effects and can be used to treat pain.
実験室実験の利点と制限
The advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its high purity and potency. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its high cost, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One potential direction is the development of new and more potent this compound receptor antagonists that can be used to treat neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in pain management and addiction treatment. Finally, more research is needed to determine the optimal dosage and administration methods for this compound in various therapeutic applications.
合成法
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-methylbenzaldehyde with ethyl acetoacetate, followed by the addition of ammonium acetate and the reduction of the resulting product with sodium borohydride. This method yields a high purity product that can be used for scientific research purposes.
科学的研究の応用
The 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione receptor antagonist has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and can be used to treat a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been studied for its potential use in pain management and addiction treatment.
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-17(9-7-14)22-19(23)12-18(20(22)24)21-11-10-15-4-2-3-5-16(15)13-21/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDVMWYIRUWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)


![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)

![1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4992385.png)
